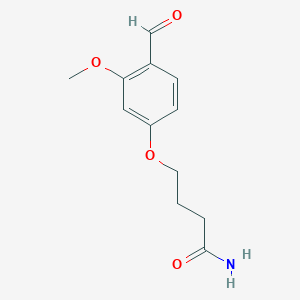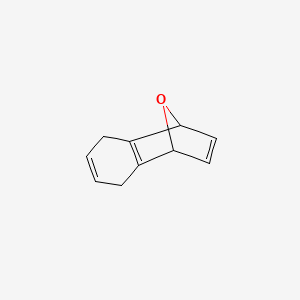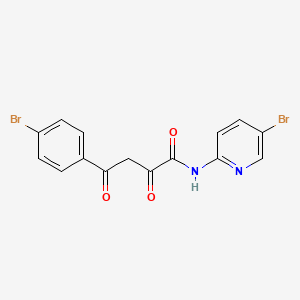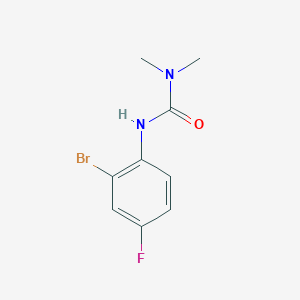
2-Methylpropane-1,1,1-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropane-1,1,1-triol, also known as 2-Methyl-1,2,3-propanetriol, is an organic compound with the molecular formula C4H10O3. It is a type of triol, meaning it contains three hydroxyl (-OH) groups. This compound is a derivative of propane, where one of the hydrogen atoms is replaced by a methyl group, and three hydrogen atoms are replaced by hydroxyl groups. It is a colorless, viscous liquid that is soluble in water and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropane-1,1,1-triol can be synthesized through several methods. One common method involves the reaction of 2-methylpropene with formaldehyde and hydrogen peroxide in the presence of a catalyst. The reaction proceeds as follows:
[ \text{2-Methylpropene} + \text{Formaldehyde} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} ]
The reaction is typically carried out under mild conditions, with temperatures ranging from 20°C to 40°C and a pH of around 7 .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. The product is then purified through distillation and crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropane-1,1,1-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, it can form aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Can yield 2-methylpropane-1,1-dial or 2-methylpropanoic acid.
Reduction: Can yield 2-methylpropan-1-ol.
Substitution: Can yield compounds like 2-methylpropane-1,1,1-trichloride
Wissenschaftliche Forschungsanwendungen
2-Methylpropane-1,1,1-triol has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methylpropane-1,1,1-triol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing the structure and function of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol (1,2,3-Propanetriol): Similar in structure but lacks the methyl group.
1,2,3-Butanetriol: Contains an additional carbon atom in the backbone.
2-Methyl-1,3-propanediol: Contains only two hydroxyl groups
Uniqueness
2-Methylpropane-1,1,1-triol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference makes it more hydrophobic compared to glycerol and affects its solubility and interaction with other molecules .
Eigenschaften
CAS-Nummer |
188605-43-8 |
|---|---|
Molekularformel |
C4H10O3 |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
2-methylpropane-1,1,1-triol |
InChI |
InChI=1S/C4H10O3/c1-3(2)4(5,6)7/h3,5-7H,1-2H3 |
InChI-Schlüssel |
SZJXEIBPJWMWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)

![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)


![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)

![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)
